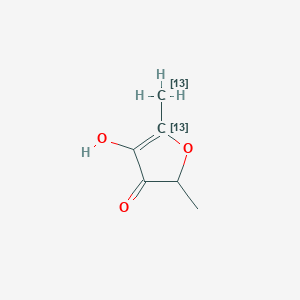
Furaneol-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furaneol-13C2, also known as Strawberry furanone-13C2, is a stable isotope-labeled compound. It is a derivative of Furaneol, which is a naturally occurring aroma compound found in various fruits, especially strawberries. The compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furaneol-13C2 can be synthesized through the catalytic reaction of rhamnose in the presence of a phosphate buffer with a pH of 5-7, an organic solvent, and a peptide. The mixture is heated to a reflux state to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. This process is largely used as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Types of Reactions
Furaneol-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different aldehydes or ketones, while reduction reactions may produce alcohols.
Scientific Research Applications
Furaneol-13C2 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.
Biology: The compound is utilized in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the food industry for the detection and quantification of Furaneol in various products .
Mechanism of Action
The mechanism of action of Furaneol-13C2 involves its incorporation into metabolic pathways where it acts as a labeled tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic pathways and the effects of various drugs and compounds .
Comparison with Similar Compounds
Furaneol-13C2 is unique due to its stable isotope labeling, which makes it highly valuable for research purposes. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): The parent compound, widely used in the flavor industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another aroma compound with similar sensory properties
This compound stands out due to its specific labeling with carbon-13, which enhances its utility in scientific research.
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
130.11 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-5-(113C)methyl(513C)furan-3-one |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i2+1,4+1 |
InChI Key |
INAXVXBDKKUCGI-NDLBAUGKSA-N |
Isomeric SMILES |
CC1C(=O)C(=[13C](O1)[13CH3])O |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)

![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)
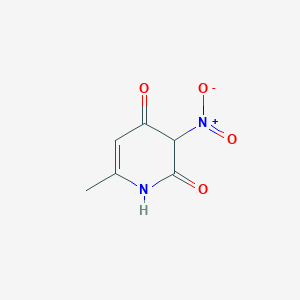
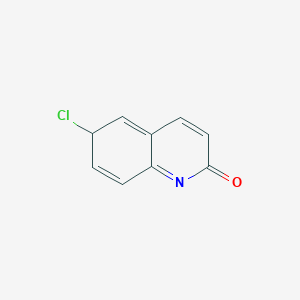
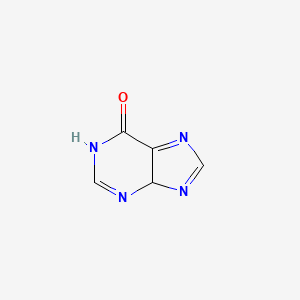
![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
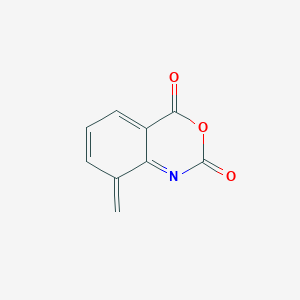
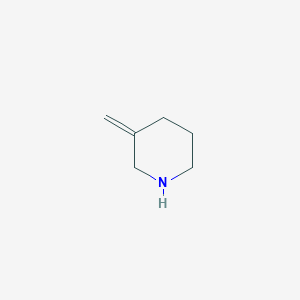
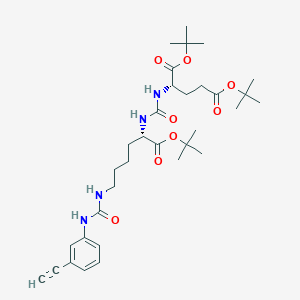
![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
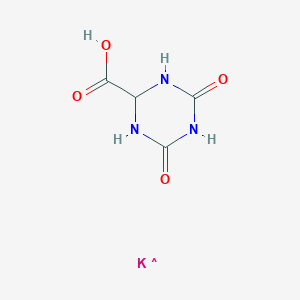
![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)
![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)
